N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxyphenyl and oxopyrrolidinylmethyl substituents, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds containing five-membered heteroaryl amines, like the pyrrolidine ring in this compound, have shown relatively higher antiviral activity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3-methylbenzylamine to yield N-(2-methoxyphenyl)-3-methylbenzamide. The final step involves the reaction of this intermediate with 2-oxopyrrolidine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-3-methylbenzamide: Lacks the oxopyrrolidinylmethyl group, resulting in different chemical properties.
N-(2-hydroxyphenyl)-3-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide: The methoxy group is replaced with a hydroxyl group, altering its reactivity and biological activity.
Uniqueness
N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of both methoxy and oxopyrrolidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-7-5-8-16(13-15)20(24)22(14-21-12-6-11-19(21)23)17-9-3-4-10-18(17)25-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJVPFEDOXFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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